8-[(4-fluoro-2-methylphenyl)sulfonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar spirocyclic compounds involves multi-step reactions that yield diverse derivatives with potential pharmacological activities. For example, the synthesis of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives showcased a series of novel compounds synthesized for their anticonvulsant activities, highlighting the structural versatility and functionalization potential of the spirocyclic scaffold (Madaiah et al., 2012). Another example is the straightforward synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrating a cost-effective and high-yield method for producing spirocyclic imidazolidine-2,4-diones, which are important heterocyclic scaffolds (Pardali et al., 2021).
Molecular Structure Analysis
Research on compounds with similar molecular frameworks, such as various diazaspirodecane derivatives, has focused on understanding their structural characteristics and the impact on their chemical and pharmacological properties. These studies often involve detailed analysis using techniques like X-ray crystallography, NMR, and computational modeling to elucidate the conformation and stereochemistry of the spirocyclic core, which is crucial for their biological activity and interaction with biological targets.
Chemical Reactions and Properties
Spirocyclic compounds, including those related to the subject compound, participate in a range of chemical reactions that underline their reactivity and functional group compatibility. For instance, electrochemical methods have been developed to facilitate the trifluoromethylation and spirocyclization of N-(arylsulfonyl)acrylamides, leading to fluorine-containing spirocyclic compounds under mild conditions, showcasing the versatility of spiro compounds in organic synthesis (Lei et al., 2023).
properties
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O5S/c1-11-9-12(18)3-4-14(11)26(24,25)20-7-5-17(6-8-20)13(16(22)23)10-15(21)19(17)2/h3-4,9,13H,5-8,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWHVNZLYRENBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3(CC2)C(CC(=O)N3C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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